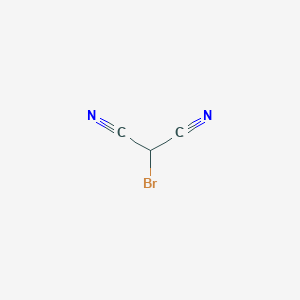

2-Bromopropanedinitrile

Description

The exact mass of the compound 2-Bromopropanedinitrile is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromopropanedinitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromopropanedinitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromopropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrN2/c4-3(1-5)2-6/h3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRZRFWPESUWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172201 | |

| Record name | Bromomalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1885-22-9 | |

| Record name | Bromomalonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromomalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopropanedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bromomalononitrile: A Comprehensive Technical Guide for the Research Professional

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of bromomalononitrile (C₃HBrN₂). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights to ensure the safe and effective application of this versatile reagent. The guide covers key physical constants, spectroscopic signatures for characterization, safety and handling protocols, and a detailed examination of its chemical reactivity, supported by illustrative diagrams and a representative experimental protocol.

Core Physical and Molecular Properties

Bromomalononitrile, with the systematic IUPAC name 2-bromopropanedinitrile, is a halogenated nitrile that serves as a valuable building block in organic synthesis. Its utility is underpinned by its distinct physicochemical properties.

A summary of the key physical data for bromomalononitrile is presented below. This information is fundamental for experimental design, reaction setup, and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₃HBrN₂ | [1] |

| Molecular Weight | 146.95 g/mol | [1] |

| Appearance | Colorless to light yellow solid or liquid | |

| Melting Point | 63-66 °C | [2][3] |

| Boiling Point | 95-96 °C at 12 mmHg | [2] |

| Density | 1.849 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in chloroform and pyridine. Miscible with many organic solvents such as ethanol, acetone, and THF. | [2] |

| CAS Number | 1885-22-9 | [2] |

Spectroscopic Characterization

Accurate identification and purity assessment of bromomalononitrile are paramount for its successful application in synthesis. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of bromomalononitrile.

-

¹H NMR: A single proton environment is present in the molecule. The proton on the α-carbon is expected to appear as a singlet in the ¹H NMR spectrum. The chemical shift will be influenced by the adjacent electron-withdrawing bromine and nitrile groups.

-

¹³C NMR: The ¹³C NMR spectrum will exhibit three distinct signals corresponding to the three carbon atoms: the carbon of the two nitrile groups (C≡N) and the α-carbon bonded to the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum of bromomalononitrile is characterized by specific vibrational frequencies corresponding to its functional groups.

-

Nitrile (C≡N) Stretch: A strong, sharp absorption band is expected in the region of 2200-2260 cm⁻¹, which is characteristic of the nitrile functional group.[5]

-

C-H Stretch: A weaker absorption corresponding to the C-H stretch of the α-carbon is also anticipated.

-

C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration at lower frequencies, typically in the fingerprint region.

Safety, Handling, and Reactivity Profile

Hazard Identification and Safety Precautions

Bromomalononitrile is a hazardous chemical and requires careful handling in a well-ventilated fume hood. It is associated with the following hazard statements:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1]

The use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Chemical Reactivity and Synthetic Utility

The chemical behavior of bromomalononitrile is dictated by the electrophilic bromine atom and the acidic proton on the α-carbon, which is activated by the two electron-withdrawing nitrile groups. This dual reactivity makes it a versatile reagent in organic synthesis.

Diagram: Reactivity of Bromomalononitrile

Caption: Key reactive sites of bromomalononitrile.

Key Synthetic Transformations:

-

C-Alkylation: The acidic α-proton can be readily abstracted by a suitable base to generate a stabilized carbanion. This nucleophile can then undergo reaction with various electrophiles, particularly alkyl halides, to form new carbon-carbon bonds.

-

Nucleophilic Substitution: The bromine atom serves as a good leaving group and can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the α-position.

-

Cyclization Reactions: Bromomalononitrile is a key precursor for the synthesis of a wide range of heterocyclic compounds, which are important scaffolds in medicinal chemistry.

Experimental Protocol: A Representative Synthetic Application

The following is a detailed protocol for the synthesis of 8,8-dicyanoheptafulvene from cycloheptatrienylium tetrafluoroborate and bromomalononitrile, illustrating a typical application of this reagent.[2]

Diagram: Experimental Workflow for the Synthesis of 8,8-Dicyanoheptafulvene

Caption: Step-by-step workflow for the synthesis of 8,8-dicyanoheptafulvene.

Causality and Rationale for Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture, which could decompose the reactants or intermediates.

-

Controlled Addition and Temperature: The dropwise addition of bromomalononitrile at 0 °C helps to manage any potential exothermicity of the reaction. The subsequent gradual warming to 40 °C allows for a controlled reaction rate to maximize the yield of the desired product.

-

Solvent Choice: Pyridine acts as both a solvent and a base in this reaction to facilitate the deprotonation of the intermediate adduct. Chloroform is used for extraction due to the good solubility of the product and its immiscibility with the pyridinium salt byproduct.

-

Purification Methods: Filtration is used to remove the insoluble salt byproduct. Column chromatography is a standard technique for separating the desired product from any unreacted starting materials or side products. Recrystallization is then employed to obtain the final product in high purity.

Conclusion

Bromomalononitrile is a highly functionalized and reactive molecule that holds significant value as a synthetic intermediate in the fields of medicinal chemistry, materials science, and organic synthesis. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical reactivity, combined with strict adherence to safety protocols, is essential for its effective and safe utilization. This guide provides a foundational repository of technical information to support researchers in their endeavors with this important compound.

References

-

Takeshita, H.; Mori, A.; Kubo, K. Synthesis of 8,8-Dicyanoheptafulvene from Cycloheptatrienylium Tetrafluoroborate and Bromomalononitrile. Org. Synth.1998 , 75, 210. [Link]

-

5-Bromovaleronitrile. NIST Chemistry WebBook. [Link]

-

5-Bromovaleronitrile. NIST Chemistry WebBook. [Link]

-

Bromomalononitrile | C3HBrN2. PubChem. [Link]

-

1H and 13C NMR Chemical Shifts, Multiplicities, Coupling Constants,... ResearchGate. [Link]

-

ChemInform Abstract: Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. ResearchGate. [Link]

-

Crystal structure of 3-bromo-2-hydroxybenzonitrile. MIT. [Link]

-

Table 3 . 1 H and 13 C NMR chemical shifts, υ (ppm), multiplicities and... ResearchGate. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Bromomalononitrile | CAS#:1885-22-9. Chemsrc. [Link]

-

Coupling constants for 1H and 13C NMR. [Link]

-

The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Doc Brown's Chemistry. [Link]

-

X-ray diffraction and structure analysis Introduction. [Link]

-

Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. MDPI. [Link]

-

Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures | Request PDF. ResearchGate. [Link]

-

Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile at Temperature between (285.00 and 350.15) K | Request PDF. ResearchGate. [Link]

-

Synthesis and characterization of boron nitride powders produced under concentrated light. arXiv. [Link]

-

Solvent Miscibility Table. [Link]

Sources

- 1. Bromomalonitrile | C3HBrN2 | CID 192748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Bromomalononitrile | 1885-22-9 [chemicalbook.com]

- 4. Bromomalononitrile | CAS#:1885-22-9 | Chemsrc [chemsrc.com]

- 5. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Overview: The Importance of Bromomalononitrile

An In-Depth Technical Guide to the Synthesis and Characterization of Bromomalononitrile

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of bromomalononitrile (C₃HBrN₂), a versatile and reactive intermediate in organic synthesis. The protocols and insights are tailored for researchers, medicinal chemists, and drug development professionals who require a reliable source of this key building block.

Bromomalononitrile serves as a potent electrophilic agent and a precursor to a wide array of complex molecules. Its utility stems from the presence of two electron-withdrawing nitrile groups activating the α-carbon, and a reactive bromine atom that can act as a leaving group or a source of electrophilic bromine.[1] This unique electronic structure makes it a valuable reagent in the synthesis of heterocyclic compounds, such as substituted thiazoles and pyrroles, which are common scaffolds in medicinal chemistry.[2][3] A robust and reproducible synthetic protocol is therefore essential for any research program leveraging its reactivity.

Synthesis: Direct Bromination of Malononitrile

The most established and efficient method for preparing bromomalononitrile is through the direct electrophilic substitution of malononitrile with elemental bromine in an aqueous medium.[4][5] This approach is favored for its operational simplicity and respectable yields.

Mechanistic Rationale

The reaction proceeds via the bromination of the highly acidic methylene protons of malononitrile. The electron-withdrawing nature of the two nitrile groups significantly increases the acidity of the C-H bonds, facilitating deprotonation and subsequent attack by bromine. The reaction is typically conducted in an ice bath to control the exothermicity of the reaction and to minimize the formation of byproducts, such as dibromomalononitrile.[6] The slow, dropwise addition of bromine is critical to maintain selectivity for the mono-brominated product.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[4][5]

Materials:

-

Malononitrile (CH₂(CN)₂)

-

Liquid Bromine (Br₂)

-

Deionized Water (H₂O)

-

Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask (1 L)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 1 L three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve malononitrile (20 g, 0.30 mol) in 300 mL of deionized water.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Bromine Addition: Slowly add bromine (48.5 g, 0.30 mol) dropwise from the dropping funnel over a period of approximately 5 hours.[4][5] Crucial Insight: Maintaining a slow addition rate and a low temperature is paramount to prevent over-bromination and ensure a higher yield of the desired product. This step must be performed in a certified chemical fume hood due to the high toxicity and corrosive nature of bromine.[7]

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath overnight to ensure the reaction proceeds to completion.[4]

-

Initial Isolation: A pale brown-white precipitate of crude bromomalononitrile will form. Isolate the solid by vacuum filtration using a Büchner funnel and wash it with cold deionized water.[4][5]

-

Extraction: Transfer the crude solid to a separatory funnel and dissolve it in 100 mL of chloroform. Wash the chloroform layer with water to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the chloroform solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution to about half its original volume using a rotary evaporator at a temperature below 40°C.[4]

-

Purification by Recrystallization: Cool the concentrated chloroform solution in a refrigerator to induce crystallization. Collect the colorless crystals by filtration. This recrystallization step is key to achieving high purity.[4][5] The final product should be dried under vacuum.

Synthesis Data Summary

| Parameter | Value | Reference |

| Starting Material (Malononitrile) | 20 g (0.30 mol) | [4][5] |

| Reagent (Bromine) | 48.5 g (0.30 mol) | [4][5] |

| Typical Yield | 21 g (48%) | [4] |

| Melting Point | 63-64 °C | [4][5] |

| Appearance | Colorless Crystals | [4] |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of bromomalononitrile.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized bromomalononitrile is a critical step. A combination of spectroscopic techniques provides an unambiguous structural elucidation.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is simple, showing a single peak for the methine proton (CH). The chemical shift is expected to be significantly downfield due to the deshielding effects of the adjacent bromine atom and two nitrile groups.

-

¹³C NMR: The carbon NMR spectrum provides more detailed structural information. Three distinct signals are expected: one for the methine carbon (CH-Br) and two for the nitrile carbons (C≡N).

3.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy The IR spectrum is a rapid and effective tool for confirming the presence of key functional groups. The most prominent feature for bromomalononitrile is the sharp, strong absorption band corresponding to the C≡N stretching vibration.

3.1.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Protocols for Spectroscopic Characterization

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 10-20 mg of the synthesized crystals in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).[8]

-

Data Processing: Process the data using standard Fourier transform, phase correction, and baseline correction. Calibrate chemical shifts relative to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[8]

FT-IR Spectroscopy Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]

Mass Spectrometry Protocol:

-

Sample Introduction: Introduce the sample into a mass spectrometer, typically via direct insertion or GC-MS.

-

Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.

-

Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern and isotopic distribution.[8]

Expected Spectroscopic Data

| Technique | Feature | Expected Value |

| ¹H NMR (CDCl₃) | Chemical Shift (CH) | ~5.5-6.0 ppm |

| ¹³C NMR (CDCl₃) | Chemical Shift (CH-Br) | ~35-40 ppm |

| Chemical Shift (C≡N) | ~110-115 ppm | |

| FT-IR (KBr) | C≡N Stretch | ~2240-2260 cm⁻¹ |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 144 & 146 (1:1 ratio) |

Characterization Workflow Diagram

Caption: Logical workflow for spectroscopic characterization.

Safety, Handling, and Storage

Bromomalononitrile and its precursors are hazardous materials that require strict safety protocols.

-

Hazard Identification: Bromomalononitrile is toxic if swallowed, in contact with skin, or if inhaled.[9] It can cause skin and serious eye irritation.[9][10] The precursor, malononitrile, is also toxic.[6] Elemental bromine is highly corrosive, toxic, and causes severe burns.[6]

-

Handling: All manipulations must be conducted in a certified chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[7] Avoid inhalation of dust, vapors, or mists.

-

First Aid: In case of skin contact, wash off immediately with plenty of water.[7] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of exposure, seek immediate medical attention.

-

Storage: Store bromomalononitrile in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible materials such as strong bases, acids, and oxidizing agents.[7]

References

-

Organic Syntheses. (n.d.). Bromomalononitrile. Organic Syntheses Procedure. Retrieved from [Link]

-

Capot Chemical. (2009). Material Safety Data Sheet: Bromoacetonitrile. Retrieved from [Link]

-

Golubev, R. V., et al. (2011). Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. Russian Journal of Organic Chemistry, 47(3), 363–365. Retrieved from [Link]

-

Nandi, G. C., & Samai, S. (2012). Monobromomalononitrile: an efficient regioselective mono brominating agent towards active methylene compounds and enamines under mild conditions. RSC Advances, 2(1), 223-228. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 192748, Bromomalononitrile. Retrieved from [Link]

Sources

- 1. Monobromomalononitrile: an efficient regioselective mono brominating agent towards active methylene compounds and enamines under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Bromomalononitrile | 1885-22-9 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. capotchem.com [capotchem.com]

- 10. Bromomalonitrile | C3HBrN2 | CID 192748 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Spectroscopic Landscape of Bromomalononitrile: A Technical Guide

An In-Depth Analysis of Predicted NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

Introduction

Bromomalononitrile (C₃HBrN₂) is a halogenated nitrile of significant interest in organic synthesis due to the reactivity imparted by the electron-withdrawing nitrile groups and the bromine atom. Its utility as a precursor in the synthesis of various heterocyclic compounds and complex organic molecules underscores the importance of its thorough characterization.[1] However, a comprehensive public repository of its experimental spectral data is notably scarce.

This technical guide addresses this gap by providing a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for bromomalononitrile. As senior application scientists, our approach is to ground these predictions in the fundamental principles of spectroscopy and through comparative analysis with the known spectral data of its parent compound, malononitrile, and other related brominated molecules. This document is structured to provide not only the predicted spectral data but also the scientific rationale behind these predictions and hypothetical protocols for their experimental acquisition.

Molecular Structure and Key Features

The structure of bromomalononitrile is simple yet features a confluence of functional groups that dictate its spectroscopic behavior. A central methine proton is bonded to a carbon atom which is, in turn, bonded to a bromine atom and two nitrile groups.

Caption: Molecular structure of bromomalononitrile.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For bromomalononitrile, both ¹H and ¹³C NMR will provide critical information about its electronic environment.

Expertise & Experience: The Rationale Behind Predicted Chemical Shifts

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. In bromomalononitrile, the methine proton and the central carbon are directly attached to a bromine atom and are alpha to two strongly electron-withdrawing nitrile groups. This will result in a significant downfield shift (deshielding) for both the proton and the carbon signals compared to a simple alkane.

¹H NMR Spectroscopy

Predicted Spectrum: The ¹H NMR spectrum of bromomalononitrile is expected to be very simple, showing a single peak.

| Predicted Signal | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Rationale |

| CH | Singlet | 1H | 5.0 - 6.0 | The methine proton is attached to a carbon bearing a bromine atom and two cyano groups. Both are strongly electron-withdrawing, leading to significant deshielding. For comparison, the CH₂ protons in malononitrile appear around 3.5 ppm.[2] The additional deshielding from the bromine atom would shift this signal further downfield.[3] |

Trustworthiness: A Self-Validating Protocol for ¹H NMR Acquisition

A robust experimental protocol ensures reproducibility and accuracy.

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy

Predicted Spectrum: The ¹³C NMR spectrum is also expected to be simple, with two distinct signals.

| Predicted Signal | Predicted Chemical Shift (δ, ppm) | Rationale |

| C N | 110 - 120 | The nitrile carbons are characteristically found in this region.[4][5] In malononitrile, the nitrile carbons appear around 112 ppm.[6] |

| C HBr | 30 - 40 | This carbon is attached to a bromine atom and two nitrile groups. The electronegative bromine and the electron-withdrawing nature of the nitriles will cause a downfield shift. For comparison, the central carbon in malononitrile is at approximately 15 ppm.[6] The additional effect of the bromine is expected to shift this signal further downfield.[7] |

Trustworthiness: A Self-Validating Protocol for ¹³C NMR Acquisition

Caption: Workflow for ¹³C NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Expertise & Experience: Interpreting Vibrational Frequencies

The IR spectrum of bromomalononitrile will be dominated by the strong absorption of the nitrile groups. The C-H and C-Br stretches will also be present but may be less intense.

Predicted IR Spectrum:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C-H Stretch | ~2950 | Medium-Weak | This corresponds to the stretching of the single C-H bond. |

| C≡N Stretch | ~2260 | Strong, Sharp | The nitrile stretch is a very characteristic and strong absorption. In malononitrile, it appears around 2270 cm⁻¹.[8] The presence of the electronegative bromine atom may slightly lower this frequency. |

| C-Br Stretch | 690 - 515 | Medium | The carbon-bromine stretch is typically found in this region of the fingerprint part of the spectrum.[9][10] |

Trustworthiness: A Self-Validating Protocol for IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid bromomalononitrile onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Expertise & Experience: Predicting Fragmentation Patterns

The mass spectrum of bromomalononitrile will be significantly influenced by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[11] This will result in a characteristic M+2 peak for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrum (Electron Ionization - EI):

| m/z (mass-to-charge ratio) | Predicted Fragment | Key Features |

| 144/146 | [C₃HBrN₂]⁺ (Molecular Ion, M⁺) | A pair of peaks of nearly equal intensity, separated by 2 m/z units, characteristic of a compound containing one bromine atom.[1] |

| 65 | [C₃HN₂]⁺ | Loss of a bromine radical (•Br) from the molecular ion. This is expected to be a major fragmentation pathway. |

| 39 | [C₂HN]⁺ | Further fragmentation of the [C₃HN₂]⁺ ion. |

graph "Mass_Spec_Fragmentation" { node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];M [label="[C₃HBrN₂]⁺˙\nm/z = 144/146"]; F1 [label="[C₃HN₂]⁺\nm/z = 65"]; F2 [label="[Br]˙"]; M -> F1 [label="- [Br]˙"];

}

Caption: Predicted primary fragmentation of bromomalononitrile in EI-MS.

Trustworthiness: A Self-Validating Protocol for Mass Spectrum Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of a relatively volatile compound like bromomalononitrile.

-

Sample Preparation: Prepare a dilute solution of bromomalononitrile in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The GC will separate the compound from any impurities.

-

Typical GC conditions:

-

Column: A non-polar column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

-

-

MS Analysis: As the compound elutes from the GC column, it will enter the mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Conclusion

While experimental spectral data for bromomalononitrile is not widely available, a comprehensive and scientifically sound prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectra can be achieved through the application of fundamental spectroscopic principles and comparative analysis with related compounds. This technical guide provides researchers and drug development professionals with a robust framework for the characterization of this important synthetic intermediate. The predicted data and outlined protocols serve as a valuable resource for identifying bromomalononitrile, confirming its synthesis, and understanding its chemical properties.

References

- BenchChem. (2025).

- Supplementary Information. (n.d.). Royal Society of Chemistry.

-

ResearchGate. (n.d.). Selected ¹H-NMR spectra of malononitrile after 48 h at 90 °C. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

- Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. (n.d.). The Royal Society of Chemistry.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. Retrieved from [Link]

- The Royal Society of Chemistry. (2016).

-

NIST. (n.d.). Malononitrile, (diphenylmethylene)-. NIST WebBook. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

- 2 - Supplementary Inform

-

PubChem. (n.d.). Malononitrile, benzylidene-. Retrieved from [Link]

- IR Chart. (n.d.).

-

PubChem. (n.d.). Malononitrile. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for Malononitrile (HMDB0254315). Retrieved from [Link]

-

SEDICI. (n.d.). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. Retrieved from [Link]

-

SpectraBase. (n.d.). (2,4,5-triethoxybenzylidene)malononitrile. Retrieved from [Link]

-

Scilit. (1997). IR spectra and structure of benzylidenemalononitrile and its cyanide, methoxide and heptylamine adducts: experimental and ab initio studies. Retrieved from [Link]

- IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. (n.d.).

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

- The values for proton and C-13 chemical shifts given below are typical approxim

-

Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

-

Wikipedia. (n.d.). Malononitrile. Retrieved from [Link]

- The fe

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. Malononitrile(109-77-3) 1H NMR spectrum [chemicalbook.com]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. youtube.com [youtube.com]

- 6. Malononitrile(109-77-3) 13C NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Malononitrile(109-77-3) IR Spectrum [m.chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. scribd.com [scribd.com]

- 11. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

An In-Depth Technical Guide to the Chemical Stability and Storage of Bromomalononitrile

Introduction: Navigating the Intricacies of a Reactive Building Block

Bromomalononitrile, a molecule of significant interest in organic synthesis and drug development, presents a unique set of challenges related to its chemical stability and storage. As a dinitrile functionalized with a reactive bromine atom, its utility as a precursor for a variety of heterocyclic compounds and complex organic molecules is matched by its propensity for degradation if not handled and stored with the requisite scientific rigor. This guide provides a comprehensive overview of the critical factors governing the stability of bromomalononitrile, offering field-proven insights and detailed protocols to ensure its integrity from procurement to application. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is not merely a matter of procedural compliance but a cornerstone of experimental reproducibility and the successful advancement of research programs.

I. Physicochemical Properties and Intrinsic Stability

Bromomalononitrile (C₃HBrN₂) is a crystalline solid with a melting point of 63-64°C.[1] Its structure, featuring two electron-withdrawing nitrile groups and a labile bromine atom on a central carbon, dictates its reactivity and, consequently, its stability profile.

Inherent Reactivity:

The molecule's reactivity is a double-edged sword. The very features that make it a valuable synthetic intermediate also render it susceptible to degradation. The electron-withdrawing nature of the nitrile groups makes the alpha-carbon acidic and the bromine atom a good leaving group, predisposing the molecule to nucleophilic substitution and elimination reactions.

Incompatible Materials:

As a guiding principle, bromomalononitrile should be considered incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] Contact with these substances can lead to vigorous and potentially hazardous reactions. For instance, strong bases can readily deprotonate the alpha-carbon, leading to a cascade of reactions.

II. Critical Factors Influencing Stability: A Multifaceted Challenge

The long-term stability of bromomalononitrile is contingent on the stringent control of several environmental factors. Deviation from optimal conditions can lead to a significant loss of purity, compromising downstream applications.

Temperature:

Elevated temperatures can promote the thermal decomposition of bromomalononitrile. While specific decomposition pathways for this compound are not extensively documented in publicly available literature, the thermal degradation of related nitriles and brominated organic compounds is known to generate toxic fumes, including hydrogen cyanide, nitrogen oxides, and hydrogen bromide.[3][4][5][6] Therefore, maintaining a consistently low temperature is paramount.

Moisture (Hydrolysis):

Light (Photochemical Degradation):

Exposure to light, particularly in the UV spectrum, can induce photochemical degradation in organic molecules. For alpha-halonitriles, this can involve the homolytic cleavage of the carbon-bromine bond, generating radical species that can initiate a variety of subsequent reactions, leading to product discoloration and the formation of impurities.

III. Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of bromomalononitrile. These recommendations are designed to mitigate the risks of degradation and ensure the safety of laboratory personnel.

Optimal Storage Conditions:

Based on its known sensitivities, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2-8°C.[8] | To minimize thermal degradation and slow down the kinetics of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[8] | To prevent exposure to atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidative degradation, respectively. |

| Container | Use amber glass bottles with tightly sealed caps. | To protect from light and prevent the ingress of moisture. Glass is generally inert to halogenated organic compounds. |

| Container Material | High-density polyethylene (HDPE) and polypropylene (PP) may be suitable for short-term storage, but glass is preferred for long-term storage. | While many plastics offer good chemical resistance, glass provides superior impermeability to gases and is less likely to leach impurities.[9][10][11][12][13] |

Safe Handling Procedures:

Given its toxicity, all handling of bromomalononitrile should be conducted in a well-ventilated chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[14]

IV. Experimental Protocols for Purity Assessment

Regular assessment of purity is crucial to ensure the quality of bromomalononitrile stocks. The following are generalized protocols for common analytical techniques that can be adapted for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Determination:

HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds, making it well-suited for the analysis of bromomalononitrile and its potential degradation products.[15][16][17]

Experimental Protocol: Reverse-Phase HPLC

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 reverse-phase column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point for method development.

-

Sample Preparation: Accurately weigh and dissolve the bromomalononitrile sample in acetonitrile to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: Monitor at multiple wavelengths (e.g., 210 nm and 254 nm) to detect a broad range of potential impurities.

-

Data Analysis: Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Diagram: HPLC Purity Analysis Workflow

Caption: Workflow for HPLC purity analysis of bromomalononitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification:

GC-MS is an excellent technique for identifying volatile and semi-volatile impurities.[18][19][20][21][22] Given that some degradation products of bromomalononitrile may be volatile, GC-MS can provide valuable structural information for their identification.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute a wide range of compounds.

-

Carrier Gas: Helium at a constant flow.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Scan Range: m/z 40-400

-

Data Analysis: Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification:

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of bromomalononitrile and for identifying and quantifying impurities that have distinct NMR signals.[23][24][25]

Expected NMR Spectral Features:

-

¹H NMR: A single peak (singlet) for the proton on the alpha-carbon. The chemical shift will be influenced by the electronegative bromine and nitrile groups.

-

¹³C NMR: Signals for the nitrile carbons (typically in the 110-125 ppm range) and the alpha-carbon.

Data Acquisition:

-

Solvent: Use a deuterated solvent in which the sample is soluble (e.g., CDCl₃, Acetone-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

V. Potential Degradation Pathways

While specific degradation pathways for bromomalononitrile are not extensively detailed in readily available literature, we can infer potential routes based on the chemistry of related compounds.

Diagram: Postulated Degradation Pathways

Caption: Postulated degradation pathways for bromomalononitrile.

VI. Conclusion: A Commitment to Quality and Safety

The chemical stability and proper storage of bromomalononitrile are critical for its successful application in research and development. This guide has outlined the key factors that influence its stability, provided detailed protocols for its storage and handling, and presented a framework for assessing its purity. By adopting these principles, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. A proactive approach to the management of this reactive yet valuable compound is an essential component of both good laboratory practice and the advancement of chemical science.

VII. References

-

Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. (2016). LCGC North America. [Link]

-

Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds. (n.d.). DBpia. [Link]

-

bromomalononitrile - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. (2021). Analytical Chemistry. [Link]

-

Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. (2014). Journal of Analytical Methods in Chemistry. [Link]

-

Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry. (2021). Annals of Occupational and Environmental Medicine. [Link]

-

A Guide to Chemical Resistance of Engineering Plastics. (n.d.). The Plastic Shop. [Link]

-

Separation of Bromomalonaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

-

CHEMICAL RESISTANCE GUIDE. (n.d.). Chemline. [Link]

-

Chemical Resistance of Plastics Chart. (n.d.). Curbell Plastics. [Link]

-

Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile. (2017). Rackcdn.com. [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (n.d.). AIDIC. [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]

-

How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog. [Link]

-

Chemical Resistance Guide - Gilson Engineering Sales. (n.d.). Gilson Engineering Sales. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. [Link]

-

Chemical Resistance of Plastics and Elastomers Used in Pipeline Construction. (n.d.). Matrix Megaflow. [Link]

-

Ch20: Spectroscopy Analysis : Nitriles. (n.d.). University of Calgary. [Link]

-

Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. (2022). Scientific Reports. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. [Link]

-

Determination of brominated aromatics by 13C and 1H NMR spectroscopy. (2015). Stack Exchange. [Link]

-

Hydrolysis of Nitriles. (n.d.). Organic Synthesis. [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2016). Chemical Engineering Transactions. [Link]

-

Studies on the syntheses of monobromamine NH2Br and dibromamine NHBr2 in various solvents. (n.d.). ResearchGate. [Link]

-

Thermal degradation of polyacrylonitrile, polybutadiene, and copolymers of butadiene with acrylonitrile and styrene. (n.d.). NIST. [Link]

-

Thermal decomposition products of polyacrylonitrile. (n.d.). NRC Research Press. [Link]

-

Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. (2022). MDPI. [Link]

-

Kinetics of the Alkaline Hydrolysis of Propionitrile. (n.d.). ResearchGate. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. fishersci.com [fishersci.com]

- 3. download.basf.com [download.basf.com]

- 4. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 5. cetjournal.it [cetjournal.it]

- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. theplasticshop.co.uk [theplasticshop.co.uk]

- 10. everythinginsidethefence.com [everythinginsidethefence.com]

- 11. curbellplastics.com [curbellplastics.com]

- 12. gilsoneng.com [gilsoneng.com]

- 13. matrixmegaflow.com [matrixmegaflow.com]

- 14. chemicals.co.uk [chemicals.co.uk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds - 한국분석과학회 학술대회 : 논문 | DBpia [dbpia.co.kr]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. rsc.org [rsc.org]

- 24. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Dual-Faceted Reactivity of Bromomalononitrile: A Comprehensive Guide for Synthetic and Medicinal Chemists

Abstract

Bromomalononitrile (BrCH(CN)₂) stands as a uniquely versatile C3 synthon in organic synthesis, prized for its pronounced electrophilic character and its capacity to undergo a diverse array of transformations. The convergence of a labile bromine atom and two powerfully electron-withdrawing nitrile groups on a single carbon center bestows upon it a rich and tunable reactivity profile. This guide provides an in-depth exploration of the reactivity of bromomalononitrile with a spectrum of nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based reagents. Mechanistic underpinnings, field-proven experimental protocols, and applications in the synthesis of complex acyclic and heterocyclic scaffolds of relevance to drug discovery are detailed. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this potent electrophile.

Introduction: The Electrophilic Heart of Bromomalononitrile

Bromomalononitrile is a crystalline solid that serves as a powerful electrophile in organic synthesis.[1][2][3] Its reactivity is dominated by the presence of a bromine atom, a good leaving group, and two nitrile (-C≡N) groups on the same carbon atom. These nitrile groups are strongly electron-withdrawing, which polarizes the C-Br bond, making the central carbon atom highly susceptible to nucleophilic attack. This inherent electronic property is the cornerstone of its diverse chemical behavior.

The nitrile functionalities also play a crucial role in stabilizing the incipient negative charge that develops on the central carbon during nucleophilic substitution, facilitating the displacement of the bromide ion. Furthermore, the acidic nature of the α-proton in the parent malononitrile molecule is a key feature that extends to its derivatives, influencing reaction pathways such as Knoevenagel-type condensations.[4][5][6] The strategic placement of these functional groups makes bromomalononitrile a valuable precursor for the synthesis of a wide range of organic compounds, including those with significant biological activity.[7][8]

Reactions with Nitrogen Nucleophiles: Building Blocks for Heterocycles

Nitrogen-containing nucleophiles, particularly primary and secondary amines, readily react with bromomalononitrile, typically via a nucleophilic substitution mechanism.[9][10][11] These reactions are fundamental for the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

The initial step involves the attack of the amine's lone pair of electrons on the electrophilic carbon of bromomalononitrile, displacing the bromide ion to form an aminomalononitrile derivative. The reaction with 2-amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles, for instance, proceeds via a tandem cyclization to yield complex azabicyclo[3.1.0]hexane systems.[12]

Experimental Protocol: Synthesis of N-Substituted Aminomalononitriles

-

Reaction Setup: In a well-ventilated fume hood, dissolve bromomalononitrile (1.0 eq) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Nucleophile: Cool the solution to 0 °C using an ice bath. Slowly add the primary or secondary amine (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactions with Sulfur Nucleophiles: Access to Thio-Functionalized Molecules

Thiols and other sulfur-based nucleophiles are known for their high nucleophilicity, and they react efficiently with bromomalononitrile.[13][14] The reaction typically proceeds via an SN2 mechanism to afford the corresponding thio-substituted malononitriles. These products can serve as versatile intermediates for the synthesis of sulfur-containing heterocycles and other molecules of interest in materials science and drug discovery. The nitrile group can also be a target for thiol addition under certain conditions, particularly when activated by adjacent electron-withdrawing groups, leading to the formation of thioimidates or amino dithioacetals.[15]

Reactions with Oxygen Nucleophiles: The Path to Ethers and Esters

Alcohols and phenols, acting as oxygen nucleophiles, can react with bromomalononitrile to form the corresponding O-alkylated products.[16][17][18] These reactions are often carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. The resulting dicyanomethyl ethers are valuable intermediates in organic synthesis. For instance, the reaction of bromopropargylic alcohols with phenols in the presence of a base can lead to α-phenoxyketones.[16]

Reactions with Carbon Nucleophiles: Forging Carbon-Carbon Bonds

The reaction of bromomalononitrile with carbon-based nucleophiles is a powerful method for constructing new carbon-carbon bonds. A prominent example is its reaction with carbanions or enolates.

Cyclopropanation Reactions

One of the hallmark reactions of bromomalononitrile is its use in the synthesis of highly functionalized cyclopropanes. In the presence of a base, bromomalononitrile can react with electron-deficient alkenes, such as those derived from Knoevenagel condensation of carbonyl compounds with malononitrile, in a Michael-initiated ring-closure (MIRC) reaction.[4] The process involves the initial Michael addition of a nucleophile to the alkene, followed by an intramolecular nucleophilic substitution where the newly formed carbanion displaces the bromide from the bromomalononitrile moiety.

Synthesis of 8,8-Dicyanoheptafulvene

A notable application of bromomalononitrile is in the synthesis of 8,8-dicyanoheptafulvene from cycloheptatrienylium (tropylium) tetrafluoroborate.[19] In this reaction, pyridine acts as both a base and a solvent. The reaction proceeds through a nucleophilic attack of the tropylium cation by the deprotonated bromomalononitrile, followed by elimination to yield the stable heptafulvene derivative.

Experimental Protocol: Synthesis of 8,8-Dicyanoheptafulvene

-

Reaction Setup: In a three-necked round-bottom flask under an inert nitrogen atmosphere, charge pyridine and cycloheptatrienylium tetrafluoroborate (1.0 eq) at 0 °C.[19]

-

Reagent Addition: Add bromomalononitrile (1.0 eq) dropwise to the vigorously stirred mixture over 10 minutes.[19]

-

Reaction Conditions: Stir the mixture at 0 °C for 1 hour, then gradually raise the temperature to 40 °C and maintain for 5 hours.[19]

-

Solvent Removal: Distill off the pyridine under reduced pressure.[19]

-

Extraction and Purification: Add chloroform to the residue and filter to remove insoluble salts. Evaporate the chloroform and purify the crude product by column chromatography followed by recrystallization from ethanol to yield 8,8-dicyanoheptafulvene as red needles.[19]

Ambident Reactivity: The Malononitrile Anion

While bromomalononitrile itself is a potent electrophile, the corresponding malononitrile anion, generated by deprotonation of malononitrile, is an ambident nucleophile. It can react with electrophiles at either the carbon or the nitrogen atom of the nitrile group. The regioselectivity of this reaction is influenced by factors such as the nature of the electrophile, the solvent, and the counter-ion. Understanding this ambident reactivity is crucial when designing syntheses involving malononitrile and its derivatives.[20][21][22]

Summary of Reactivity and Applications

The reactivity profile of bromomalononitrile is summarized in the table below, highlighting the diverse range of nucleophiles it reacts with and the corresponding products.

| Nucleophile Type | Example Nucleophile(s) | Typical Product(s) | Key Reaction Type |

| Nitrogen | Primary/Secondary Amines | Aminomalononitriles, Heterocycles | Nucleophilic Substitution, Cyclization |

| Sulfur | Thiols | Thio-substituted Malononitriles | SN2 Reaction |

| Oxygen | Alcohols, Phenols | Dicyanomethyl Ethers | Nucleophilic Substitution |

| Carbon | Alkenes, Carbanions | Cyclopropanes, Heptafulvenes | Michael Addition, Nucleophilic Substitution |

Conclusion

Bromomalononitrile is a powerful and versatile reagent in organic synthesis, offering a gateway to a vast array of complex molecular architectures. Its pronounced electrophilicity, coupled with the activating and stabilizing influence of the twin nitrile groups, enables facile reactions with a broad spectrum of nucleophiles. From the construction of intricate heterocyclic systems to the formation of highly strained cyclopropanes, the synthetic utility of bromomalononitrile is extensive. A thorough understanding of its reactivity profile, as detailed in this guide, is paramount for researchers aiming to leverage its potential in the design and development of novel chemical entities for pharmaceutical and materials science applications.

References

-

ChemInform Abstract: Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. (2020). ResearchGate. [Link]

-

Takeshita, H., Mori, A., & Kubo, K. (1998). SYNTHESIS OF 8,8-DICYANOHEPTAFULVENE FROM CYCLOHEPTATRIENYLIUM TETRAFLUOROBORATE AND BROMOMALONONITRILE. Organic Syntheses, 75, 210. [Link]

-

Knoevenagel condensation of the carbonyl compound and malononitrile. (n.d.). ResearchGate. [Link]

-

Knoevenagel condensation of p-Br-benzaldehyde and malononitrile. (n.d.). ResearchGate. [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. [Link]

-

The Reactions of Bromomalononitrile with Bases. (1962). The Journal of Organic Chemistry, 27(8), 2846–2851. [Link]

-

Förster, S., Tverskoy, O., & Helmchen, G. (2008). Malononitrile as Acylanion Equivalent. Synlett, 2008(18), 2803-2806. [Link]

-

Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones. (2018). National Institutes of Health. [Link]

-

Reactions of Thiols. (n.d.). Chemistry Steps. [Link]

-

Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]

-

Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]

-

Amines as nucleophiles. (n.d.). Chemguide. [Link]

-

Malononitrile. (n.d.). PubChem. [Link]

-

Bromomalononitrile. (n.d.). PubChem. [Link]

-

Bromomalononitrile. (n.d.). Chemsrc. [Link]

-

Thanassi, J. W. (1975). Reactions of aminomalononitrile with electrophiles. Journal of Molecular Evolution, 7(1), 65–73. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2014). National Institutes of Health. [Link]

- Chemical Reactions of Alcohols and Phenols. (n.d.). Source not found.

-

Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. (2020). PubMed. [Link]

-

20.6: Reactions of Amines. (2020). Chemistry LibreTexts. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). National Institutes of Health. [Link]

-

Reactions of thiols. (2019). YouTube. [Link]

- Reactions of Amines. (n.d.). Source not found.

-

Nitronate anion recognition and modulation of ambident reactivity by hydrogen-bonding receptors. (2000). PubMed. [Link]

-

Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. (2020). Frontiers in Chemistry. [Link]

-

The Nitrile Bis-Thiol Bioconjugation Reaction. (2018). National Institutes of Health. [Link]

-

Nitronate Anion Recognition and Modulation of Ambident Reactivity by Hydrogen-Bonding Receptors. (2000). ResearchGate. [Link]

-

Ratiometric analysis of reversible thia-Michael reactions using nitrile-tagged molecules by Raman microscopy. (2022). The Royal Society of Chemistry. [Link]

-

Reactions of Alcohols and Phenols Cleavage of OH Bond. (n.d.). organicmystery.com. [Link]

-

Three-component reaction of malononitrile, aldehydes and phenolic β-naphthol in the presence of MgO. (2017). ResearchGate. [Link]

-

How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. (2022). Frontiers in Chemistry. [Link]

-

Reactions of Benzylboronate Nucleophiles. (2021). National Institutes of Health. [Link]

-

Structure-Reactivity relationship of olefins as Electrophiles and Nucleophiles: Factors Influencing. (2024). ChemRxiv. [Link]

Sources

- 1. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromomalonitrile | C3HBrN2 | CID 192748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bromomalononitrile | CAS#:1885-22-9 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 14. youtube.com [youtube.com]

- 15. The Nitrile Bis-Thiol Bioconjugation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 18. organicmystery.com [organicmystery.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Malononitrile as Acylanion Equivalent [organic-chemistry.org]

- 21. Nitronate anion recognition and modulation of ambident reactivity by hydrogen-bonding receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

CAS number and alternative names for bromomalononitrile

An In-depth Technical Guide to Bromomalononitrile: Synthesis, Reactivity, and Applications for the Research Professional

Introduction

Bromomalononitrile, a halogenated nitrile, is a highly reactive and versatile building block in modern organic synthesis. Its unique trifunctional nature—possessing a labile bromine atom, an acidic proton, and two electron-withdrawing nitrile groups—renders it a potent reagent for the construction of complex molecular architectures. For researchers, particularly in the fields of medicinal chemistry and drug development, bromomalononitrile serves as a key intermediate for synthesizing diverse heterocyclic scaffolds and densely functionalized carbocyclic systems. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a focus on the practical insights and technical details required by scientists at the bench.

Core Identification: CAS Number and Nomenclature

Accurate identification is critical for regulatory compliance, safety, and procurement. The primary identifier for bromomalononitrile is its Chemical Abstracts Service (CAS) Registry Number.

| Identifier | Value |

| CAS Number | 1885-22-9[1][2][3] |

| IUPAC Name | 2-bromopropanedinitrile[2] |

| Molecular Formula | C₃HBrN₂[1][2] |

| InChI Key | SFRZRFWPESUWKP-UHFFFAOYSA-N[2] |

Alternative Names and Synonyms: The compound is frequently referred to by several synonyms in chemical literature and commercial catalogs. These include:

-

Bromo-propanedinitrile

-

Monobromomalononitrile[3]

-

Monobromodicyanomethane[3]

-

Malononitrile, bromo-[2]

Physicochemical and Spectroscopic Properties

Understanding the physical properties of bromomalononitrile is essential for its handling, storage, and use in reactions. The computed properties provide insight into its behavior in various solvent systems and its structural characteristics.

| Property | Value | Source |

| Molecular Weight | 144.96 g/mol | PubChem[2] |

| Melting Point | 63-64 °C | ChemicalBook[1] |

| Boiling Point | 147.6 °C at 760 mmHg | Chemsrc[3] |

| Appearance | Colorless crystals / slight brown-white precipitate | ChemicalBook[1] |

| Topological Polar Surface Area | 47.6 Ų | PubChem[2] |

| XLogP3-AA (LogP) | 0.8 | PubChem[2] |

Synthesis of Bromomalononitrile: A Validated Protocol

The most reliable and widely cited method for preparing bromomalononitrile is through the direct electrophilic bromination of malononitrile.[1][4] The methylene protons of malononitrile are highly acidic (pKa ≈ 11) due to the resonance stabilization of the resulting carbanion by the two nitrile groups, making it susceptible to substitution.

Causality of Experimental Design

The reaction is typically performed in an aqueous medium. Water serves as a cost-effective solvent and facilitates the reaction, while cooling the mixture in an ice bath is crucial to control the exothermicity of the bromination and prevent the formation of undesired byproducts, such as dibromomalononitrile.[1][5] The slow, dropwise addition of bromine ensures that the concentration of the electrophile remains low, favoring monosubstitution.

Experimental Protocol: Bromination of Malononitrile

This protocol is adapted from a procedure reported in Organic Syntheses.[1][4]

Materials:

-

Malononitrile (CH₂(CN)₂)[6]

-

Liquid Bromine (Br₂)

-

Deionized Water (H₂O)

-

Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel

-

Rotary evaporator

Procedure:

-

Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve malononitrile (20 g, 0.30 mol) in 300 mL of deionized water.[1]

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to near 0 °C.

-

Bromination: Add bromine (48.5 g, 0.30 mol) dropwise from the dropping funnel over a period of 5 hours, ensuring the temperature of the reaction mixture is maintained within the ice bath.[1]

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath overnight. A slight brown-white precipitate of bromomalononitrile will form.[1]

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash it with cold water.

-

Extraction: Transfer the solid to a separatory funnel and dissolve it in 100 mL of chloroform (CHCl₃). Wash the organic layer with water to remove any remaining impurities.

-

Drying and Concentration: Dry the chloroform solution over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution to about half its original volume using a rotary evaporator under reduced pressure.[1]

-

Purification: Cool the concentrated solution in a refrigerator to induce crystallization. The resulting colorless crystals can be further purified by recrystallization from chloroform to yield pure bromomalononitrile (mp 63-64 °C).[1]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of bromomalononitrile.

Chemical Reactivity and Synthetic Utility

Bromomalononitrile is a valuable synthon due to its multiple reactive sites. Its chemistry is dominated by its utility as both an electrophile and a precursor to nucleophilic species.

-

Electrophilic Reactions: The carbon atom bearing the bromine is electrophilic and readily undergoes nucleophilic substitution with a variety of nucleophiles.

-

Radical Reactions: It is known to participate in free radical additions to alkenes, a reaction class that is highly valuable for forming carbon-carbon bonds.[7]

-

Reactions with Bases: Treatment with bases can lead to deprotonation to form a stabilized carbanion or elimination of HBr. The choice of base and reaction conditions dictates the outcome, leading to diverse products.[8] For example, using pyridine as both a base and a solvent in the reaction with cycloheptatrienylium tetrafluoroborate efficiently yields 8,8-dicyanoheptafulvene, a stable heptafulvene derivative.[4] The use of pyridine is key, as other solvents lead to significantly lower yields.[4]

Its synthetic utility is particularly pronounced in the construction of complex cyclic systems. For instance, it reacts with 2-amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles in a tandem cyclization to form novel azabicyclo[3.1.0]hexene derivatives, showcasing its power in rapidly building molecular complexity.[9]

Caption: Major reaction pathways for bromomalononitrile in organic synthesis.

Applications in Drug Development and Research

The true value of bromomalononitrile for drug development professionals lies in its ability to serve as a precursor to molecular scaffolds that are prevalent in bioactive compounds.[] The nitrile group itself is a common pharmacophore found in over 30 approved pharmaceutical agents.[11] It is generally metabolically stable and can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[11]

While bromomalononitrile itself is not a therapeutic agent, its derivatives are of significant interest. For example, the related compound dibromomalononitrile is used to synthesize functionalized thiazoles, a core component of numerous approved drugs.[12] The reactions of bromomalononitrile allow for the rapid generation of diverse and complex molecules, which is essential for building compound libraries for high-throughput screening and lead optimization in drug discovery programs.[12]

Safety, Handling, and Toxicology

Bromomalononitrile is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment. All operations should be conducted in a well-ventilated chemical fume hood.[4]

GHS Hazard Classification: Aggregated GHS information indicates that bromomalononitrile poses significant health risks.[2]

| Hazard Class | GHS Code | Signal Word | Description |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed[2] |

| Acute Toxicity, Dermal | H312 | Warning | Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled[2] |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation[2] |

| Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation[2] |

| Respiratory Sensitization | H334 | Danger | May cause allergy or asthma symptoms or breathing difficulties if inhaled[2] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. For operations with a risk of aerosol generation, a NIOSH-approved respirator is recommended.[13][14]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.[15]

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[13] Do not allow the chemical to enter the environment.[15]

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14] If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[14][15]

Conclusion

Bromomalononitrile is a cornerstone reagent for chemists engaged in the synthesis of complex organic molecules. Its well-defined synthesis, predictable reactivity, and utility in constructing medicinally relevant scaffolds make it an indispensable tool. For researchers in drug development, a thorough understanding of its properties, synthetic protocols, and stringent safety requirements is paramount to leveraging its full potential in the quest for novel therapeutics.

References

-

Takeshita, H., Mori, A., & Kubo, K. (n.d.). 8,8-DICYANOHEPTAFULVENE. Organic Syntheses. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bromomalononitrile. PubChem Compound Database. Retrieved from [Link]

-

Chemsrc. (n.d.). Dibromomalononitrile | CAS#:1885-23-0. Retrieved from [Link]

-

Chemsrc. (n.d.). Bromomalononitrile | CAS#:1885-22-9. Retrieved from [Link]

-